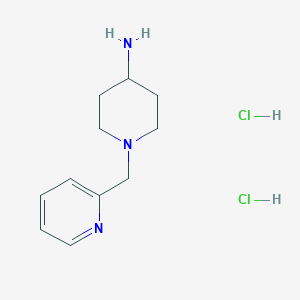
1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H17N3·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring attached to a piperidine ring via a methylene bridge, and it is commonly used in research and industrial applications .
Preparation Methods
The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of pyridine-2-carbaldehyde with piperidine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Synthetic Route:
Starting Materials: Pyridine-2-carbaldehyde, piperidine, reducing agent (e.g., sodium borohydride).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Formation of Dihydrochloride Salt: The product is treated with hydrochloric acid to form the dihydrochloride salt, which is then purified by recrystallization
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides .
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives .
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other functional groups using appropriate reagents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives
Scientific Research Applications
1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry .
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Molecular Targets and Pathways:
Receptors: The compound may bind to G-protein coupled receptors or ion channels, affecting signal transduction pathways.
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways
Comparison with Similar Compounds
1-(Pyridin-2-yl)piperidin-4-amine: Lacks the methylene bridge, leading to different chemical properties and reactivity
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Contains a phenyl group, which affects its biological activity and applications
Uniqueness: The presence of both pyridine and piperidine rings in 1-(Pyridin-2-ylmethyl)piperidin-4-amine dihydrochloride provides unique chemical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H19Cl2N3 |
|---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;/h1-3,6,10H,4-5,7-9,12H2;2*1H |
InChI Key |
ZDZFQHOOTYEEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















